3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-Hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a structural motif common in tropane alkaloids. This molecule includes a hydroxy group at the 3-position and a propenyl-substituted carboxamide at the 8-position. The 8-azabicyclo[3.2.1]octane scaffold is notable for its pharmacological versatility, with derivatives exhibiting activities ranging from enzyme inhibition to receptor modulation . The hydroxy and carboxamide substituents in this compound likely influence its solubility, hydrogen-bonding capacity, and target selectivity.
Properties
IUPAC Name |
3-hydroxy-N-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-5-12-11(15)13-8-3-4-9(13)7-10(14)6-8/h2,8-10,14H,1,3-7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHQLHJKVDBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1C2CCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The 8-azabicyclo[3.2.1]octane core is shared among numerous derivatives, but substituents at the 3- and 8-positions dictate pharmacological behavior. Below is a comparison with key analogues:
Key Observations:
- Hydroxy vs.
- Carboxamide vs. Sulfonamide: The propenyl carboxamide group in the target compound differs from sulfonamide-containing analogues (e.g., ELOVL6 inhibitor in ). Sulfonamides often increase metabolic stability but may reduce solubility compared to carboxamides.
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., 2-naphthamide in or 4-trifluoromethylphenyl in ) exhibit enhanced hydrophobic interactions, whereas the propenyl group in the target compound may confer moderate lipophilicity.
Physicochemical Properties
- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to fully nonpolar analogues (e.g., 3-phenylsulfonyl derivatives in ).
- Metabolic Stability: Carboxamides generally undergo slower hydrolysis than esters (e.g., tropane esters in ), suggesting longer half-life for the target compound.
Biological Activity
3-Hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, with the CAS number 1882424-87-4, is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 210.27 g/mol. The structure features a bicyclic framework that is characteristic of many tropane alkaloids.
| Property | Value |
|---|---|
| CAS Number | 1882424-87-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 210.27 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Pharmacological Properties
Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane scaffold exhibit significant pharmacological properties, particularly in relation to neurotransmitter modulation. These compounds have been studied for their potential as:
- Opioid Receptor Antagonists : A series of studies have demonstrated that modifications to the azabicyclo structure can yield potent kappa opioid receptor antagonists, which could be beneficial in treating conditions such as pain and addiction .
- Monoamine Reuptake Inhibitors : The derivatives have shown effectiveness in inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is critical for developing treatments for mood disorders, anxiety, and ADHD .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Kappa Opioid Receptors : The compound acts as a selective antagonist at kappa opioid receptors, which are involved in modulating pain and emotional responses.
- Serotonin and Dopamine Transporters : By inhibiting the reuptake of these neurotransmitters, the compound may enhance mood and reduce symptoms associated with depression and anxiety.
Study on Kappa Opioid Receptor Antagonism
In a study focusing on the structure-activity relationship (SAR) of azabicyclo derivatives, researchers found that specific modifications to the N-substitution greatly enhanced selectivity for kappa receptors while minimizing off-target effects on mu and delta receptors . These findings suggest that further exploration into the SAR could yield even more effective compounds.
Monoamine Reuptake Inhibition Analysis
Another significant study demonstrated that certain azabicyclo derivatives effectively inhibited monoamine transporters in vitro, showcasing potential for treating psychiatric disorders . The research highlighted that these compounds could serve as a foundation for developing new antidepressants with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
